molecular formula C18H21N5O5 B13985033 2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13985033
M. Wt: 387.4 g/mol
InChI Key: KRUUBWXADMDQSI-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a benzylamino substituent at position 6 of the purine ring and a hydroxymethyl-substituted oxane (a sugar-like moiety) at position 8. Such structural motifs are common in nucleoside analogs, which are often explored for antiviral, anticancer, or kinase-inhibitory activities .

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)

InChI Key

KRUUBWXADMDQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a purine base, followed by the introduction of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base or the sugar moiety.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity or stability.

Scientific Research Applications

Scientific Research Applications of 2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as 6-Benzylaminopurine 9-(beta-D-glucoside), is a purine derivative with a variety of scientific research applications . This compound is characterized by a molecular weight of 387.4 g/mol and a molecular formula of C18H21N5O5 .

Synonyms

2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is also known by several synonyms, including:

  • 6-Benzylaminopurine-9-glucoside
  • N6-Benzyladenine 9-glucoside
  • N-Benzyl-9-b-D-glucopyranosyladenine
  • N-Benzyl-9-glucosyladenine
  • 9-b-D-Glucopyranosyl-N-benzyladenine

Cytokinin Bioassays

6-benzylamino-purine derivatives have been tested for activity in cytokinin bioassays, indicating that modifications at specific positions can affect their biological efficacy.

Oxidative Stress Protection

Purine derivatives have shown the ability to mitigate oxidative damage caused by reactive oxygen species. Studies involving purine derivatives in Caenorhabditis elegans have demonstrated their potential in providing oxidative stress protection.

Photoprotective Effects

Certain purine derivatives have been explored for their photoprotective properties against UVA and UVB radiation, showing the potential to protect human dermal fibroblasts from oxidative stress induced by UV radiation. This suggests possible dermatological applications for similar derivatives.

Related Compounds

Other purine derivatives and related compounds also have notable research applications:

  • (2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate : This compound has been studied for its cytotoxic effects on human cell lines, including K-562 (Chronic Myeloid Leukemia) and MCF-7 (Breast Cancer). The compound exhibited low cytotoxicity compared to standard chemotherapeutic agents, suggesting a favorable safety profile for further development.
  • 2-(6-chloropurin-9-yl)-6-methyl-oxane-3,4,5-triol : This compound is another purine derivative with potential applications in various research fields .

Mechanism of Action

The mechanism by which 2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sugar moiety may also play a role in enhancing the compound’s solubility and stability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

  • 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS 56159-42-3): This positional isomer differs in the purine-oxane linkage (7-yl vs. 9-yl). Such isomerism can drastically alter biological activity due to differences in base-pairing or receptor binding. For example, 7-substituted purines often exhibit distinct pharmacokinetic profiles compared to 9-substituted analogs .
  • 2-(2,6-Diaminopurin-9-yl)-6-methyloxane-3,4,5-triol (CAS 6284-37-3): This compound replaces the benzylamino group with diamino substituents and features a methylated oxane.

Substituent Variations and Pharmacological Implications

  • 9-Methyl-2-phenethyl-9H-purin-6-amine (LIB_352) :
    Lacks the oxane moiety but includes a phenethyl group. The absence of the sugar component likely reduces solubility but may enhance metabolic stability in vivo. Phenethyl groups are associated with increased receptor affinity in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

  • 6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine: Features a sulfur-containing substituent instead of benzylamino.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C₁₈H₂₂N₆O₅* ~402.40 Benzylamino, hydroxymethyl oxane Moderate (polar sugar)
2-[6-(Benzylamino)purin-7-yl]-analogue C₁₈H₂₂N₆O₅ ~402.40 7-yl linkage Similar to target
2-(2,6-Diaminopurin-9-yl)-analogue C₁₁H₁₆N₆O₄ 296.28 Diamino, methyl oxane Lower (non-polar CH₃)
6-[(Trifluoro-butenyl)sulfanyl]-purine C₉H₇F₃N₄S 260.24 Sulfanyl, trifluoro-butenyl Low (lipophilic)

*Estimated based on structural similarity.

Computational Docking and Binding Predictions

The benzylamino group may engage in π-π stacking with aromatic residues, while the oxane’s hydroxyls could form hydrogen bonds with polar amino acids, akin to interactions observed in glycosides .

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis is plausible via benzylamine substitution on a dichloropurine intermediate, followed by oxane coupling, as demonstrated for related purines .
  • Metabolic Stability: The oxane moiety may increase susceptibility to glycosidases, shortening half-life compared to non-glycosylated analogs like LIB_352 .
  • Bioactivity Potential: Benzylamino-purine derivatives often target kinases or nucleic acid polymerases; the oxane group could direct the compound to nucleoside transporters, enhancing intracellular uptake .

Biological Activity

Introduction

2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as benzyladenine glucoside, is a compound belonging to the purine family. Its structure suggests potential biological activities, particularly in plant growth regulation and possible therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

PropertyValue
Molecular FormulaC18H21N5O5
Molecular Weight387.39 g/mol
Melting Point179°C
CAS Number4294-17-1

Benzyladenine (BA) is known primarily for its role as a cytokinins, which are plant hormones that promote cell division and growth. The hydroxymethyl oxane moiety adds to its potential for enhancing biological activity by improving solubility and stability in biological systems.

  • Cytokinin Activity : Benzyladenine acts by binding to cytokinin receptors, activating signal transduction pathways that lead to cell division and differentiation in plants. This has been demonstrated in various studies where BA treatment resulted in increased shoot proliferation and delayed senescence in plant tissues .
  • Antioxidant Properties : Some studies suggest that benzyladenine may exhibit antioxidant properties, reducing oxidative stress in plant cells. This is particularly relevant in the context of stress responses where reactive oxygen species (ROS) are elevated .

Plant Growth Regulation

Research has shown that benzyladenine significantly influences plant growth:

  • Increased Shoot Proliferation : In vitro studies on various plant species have demonstrated that BA promotes shoot multiplication. For instance, a study on Arabidopsis thaliana indicated enhanced shoot regeneration when treated with BA compared to control groups .
  • Delay of Leaf Senescence : Application of BA has been reported to delay leaf yellowing and senescence in several crops, suggesting its utility in improving shelf life and quality of harvested produce .

Potential Therapeutic Applications

While primarily studied for its effects on plants, there is emerging interest in the therapeutic potential of benzyladenine:

  • Anticancer Activity : Preliminary research indicates that benzyladenine may have cytotoxic effects on certain cancer cell lines. For example, studies have shown that it can induce apoptosis in leukemia cells through the activation of specific signaling pathways .
  • Antimicrobial Effects : Some investigations have noted antibacterial properties associated with benzyladenine derivatives, suggesting potential applications in treating bacterial infections .

Case Studies

  • Case Study on Solanum tuberosum : A controlled experiment involving potato tissue culture showed that varying concentrations of benzyladenine led to significant increases in tuber yield and quality. The optimal concentration was determined to be 0.5 mg/L .
  • Case Study on Cancer Cell Lines : In vitro assays using human leukemia cell lines demonstrated that treatment with benzyladenine resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .

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